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Z-YVAD-AFC (trifluoroacetate salt)

Cat. No.: B10797077
M. Wt: 925.8 g/mol
InChI Key: OTBYBZUGAVSBOI-NHJNQDPTSA-N
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Description

Contextualizing Z-YVAD-AFC within Caspase Biology

Caspases, or cysteine-dependent aspartate-specific proteases, are a family of enzymes that play crucial roles in programmed cell death (apoptosis) and inflammation. oup.comoup.com They are synthesized as inactive zymogens and become activated through a proteolytic cascade in response to specific cellular signals. oup.com Caspases are broadly categorized into initiator caspases and executioner caspases.

Inflammatory caspases, such as caspase-1, -4, and -5 in humans, are central to the innate immune response. nih.gov Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is responsible for the processing and activation of pro-inflammatory cytokines, including pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). oup.comnih.gov The activation of caspase-1 itself is tightly regulated by large multiprotein complexes called inflammasomes. oup.com The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) has been identified as a preferred cleavage site for caspase-1. rndsystems.comcephamls.com Z-YVAD-AFC leverages this specificity, acting as a synthetic target that mimics the natural substrate of caspase-1.

Overview of Fluorogenic Substrates in Protease Research

Fluorogenic substrates are powerful tools for studying protease activity due to their high sensitivity and the ability to perform continuous measurements. biosyntan.denih.gov These substrates typically consist of a peptide sequence recognized by a specific protease, which is linked to a fluorescent reporter molecule, often called a fluorophore. phiphilux.com

The fundamental principle behind many fluorogenic substrates is the quenching of fluorescence in the intact molecule. biosyntan.de In the case of Z-YVAD-AFC, the 7-amino-4-trifluoromethylcoumarin (AFC) group is attached to the C-terminus of the YVAD peptide. sigmaaldrich.com In this state, the AFC molecule is non-fluorescent or has very low fluorescence. biosyntan.de When a caspase, such as caspase-1, recognizes and cleaves the peptide bond after the aspartate (D) residue, the AFC molecule is released. glpbio.commedchemexpress.com The free AFC molecule is highly fluorescent, and its appearance can be monitored using a fluorometer. rndsystems.comglpbio.com The rate of increase in fluorescence is directly proportional to the enzymatic activity of the caspase. rndsystems.com

AFC-based substrates are often preferred over those using 7-amino-4-methylcoumarin (B1665955) (AMC) because AFC exhibits a larger Stokes shift (the difference between the excitation and emission wavelengths), which can lead to improved signal-to-noise ratios in assays. sigmaaldrich.com

Historical Development and Significance of Z-YVAD-AFC as a Research Tool

The development of specific protease inhibitors and substrates has been pivotal in understanding the roles of proteases in various physiological and pathological processes. nih.gov The design of peptide-based tools, such as Z-YVAD-AFC, stemmed from the identification of the specific amino acid sequences recognized by different caspases. The tetrapeptide YVAD was identified as a preferred cleavage site for caspase-1 through substrate specificity studies. This knowledge allowed for the rational design of synthetic substrates like Z-YVAD-AFC to specifically measure the activity of this enzyme.

The creation of such tools has been instrumental in elucidating the mechanisms of inflammasome activation and the role of caspase-1 in inflammatory diseases. The ability to quantify caspase-1 activity has enabled researchers to screen for inhibitors of this enzyme, which hold therapeutic potential for a range of inflammatory conditions. The development of related compounds, such as the irreversible caspase inhibitor Z-VAD-FMK, further highlights the importance of these peptide-based tools in apoptosis and inflammation research. nih.govinvivogen.com While initially explored for therapeutic use, compounds like Z-VAD-FMK have become invaluable for fundamental research, underscoring the significance of developing specific chemical probes for studying complex biological pathways. nih.gov

Detailed Research Findings

Table 1: Chemical and Physical Properties of Z-YVAD-AFC (trifluoroacetate salt)

PropertyValueReference
Formal Name N-benzyloxycarbonyl-L-tyrosyl-L-valyl-L-alanyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine, trifluoroacetate (B77799) salt
Synonyms Caspase-1 Substrate VI, Fluorogenic; Z-Tyr-Val-Ala-Asp-AFC sigmaaldrich.com
Molecular Formula C₃₃H₃₆F₃N₅O₁₀ sigmaaldrich.com
Molecular Weight 719.66 g/mol sigmaaldrich.com
Appearance Crystalline solid

Table 2: Spectral Properties of the Cleavage Product AFC

PropertyWavelength (nm)Reference(s)
Excitation Maximum ~400 rndsystems.comcephamls.comglpbio.commedchemexpress.com
Emission Maximum ~505 rndsystems.comcephamls.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H41F6N5O13 B10797077 Z-YVAD-AFC (trifluoroacetate salt)

Properties

Molecular Formula

C41H41F6N5O13

Molecular Weight

925.8 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C39H40F3N5O11.C2HF3O2/c1-20(2)33(47-36(54)28(15-22-9-12-25(48)13-10-22)46-38(56)57-19-23-7-5-4-6-8-23)37(55)43-21(3)34(52)45-29(18-31(49)50)35(53)44-24-11-14-26-27(39(40,41)42)17-32(51)58-30(26)16-24;3-2(4,5)1(6)7/h4-14,16-17,20-21,28-29,33,48H,15,18-19H2,1-3H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,49,50);(H,6,7)/t21-,28-,29-,33-;/m0./s1

InChI Key

OTBYBZUGAVSBOI-NHJNQDPTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O

Origin of Product

United States

Mechanistic Basis of Z Yvad Afc As a Caspase Substrate

Enzymatic Cleavage Mechanism of Z-YVAD-AFC by Aspartate-Specific Cysteine Proteases

Z-YVAD-AFC is a synthetic tetrapeptide, Tyr-Val-Ala-Asp, linked to a fluorogenic leaving group, 7-amino-4-trifluoromethylcoumarin (AFC). biopioneer.com.tw The N-terminus of the peptide is protected by a benzyloxycarbonyl (Z) group. Caspases, a family of cysteine-aspartic proteases, are central to apoptosis (programmed cell death) and inflammation. purdue.eduinvivogen.com These enzymes recognize specific tetrapeptide sequences in their substrates and cleave the peptide bond C-terminal to an aspartic acid residue. purdue.edubdbiosciences.com

The YVAD sequence in Z-YVAD-AFC is designed to be an optimal recognition motif for caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). purdue.edunih.gov The catalytic mechanism involves a cysteine residue in the active site of the caspase acting as a nucleophile, attacking the carbonyl carbon of the aspartic acid in the YVAD sequence. This leads to the formation of a thioester intermediate and subsequent hydrolysis, which releases the AFC fluorophore from the peptide. bio-rad.com This cleavage event is the basis for its use in detecting caspase activity.

Fluorophore Release and Spectrofluorometric Detection Principles of Z-YVAD-AFC

The utility of Z-YVAD-AFC as a substrate lies in its fluorogenic properties. medchemexpress.com In its intact form, the AFC molecule is non-fluorescent or exhibits low fluorescence at the emission wavelength of free AFC. biopioneer.com.tw This is due to the quenching effect of the attached peptide. Upon enzymatic cleavage by a caspase, the AFC moiety is liberated.

Free AFC is highly fluorescent, with an excitation maximum of approximately 400 nm and an emission maximum of around 505 nm. sigmaaldrich.com This results in a shift from blue light emission (for the conjugated AFC) to a yellow-green fluorescence for the free AFC. biopioneer.com.twpurdue.edu The increase in fluorescence intensity at 505 nm is directly proportional to the amount of AFC released, which in turn correlates with the enzymatic activity of the caspase. This principle allows for the sensitive and real-time quantification of caspase activity using spectrofluorometry. purdue.edubdbiosciences.com

Table 1: Spectroscopic Properties of AFC Fluorophore

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
7-amino-4-trifluoromethylcoumarin (AFC)400505

Substrate Specificity Profile of Z-YVAD-AFC for Caspase-1 (ICE)

The tetrapeptide sequence YVAD has been identified as a preferred cleavage site for caspase-1. nih.gov This specificity is crucial for its use in distinguishing caspase-1 activity from that of other caspases. The S4 subsite of caspase-1 has a preference for bulky, hydrophobic residues like tyrosine (Y) at the P4 position of the substrate. nih.gov

While Z-YVAD-AFC is primarily a substrate for caspase-1, it is important to note that some level of cross-reactivity with other caspases can occur. For instance, the YVAD sequence is also recognized by caspase-4. However, under controlled assay conditions, Z-YVAD-AFC is a widely accepted and utilized tool for specifically measuring the activity of caspase-1 and related inflammatory caspases. medchemexpress.comnih.gov

Comparative Analysis of Z-YVAD-AFC with Related Fluorogenic Substrates

The performance and specificity of Z-YVAD-AFC can be better understood through comparison with other commonly used caspase substrates.

Ac-YVAD-AMC is another fluorogenic substrate used for caspase-1 assays. The key difference lies in the fluorophore: Ac-YVAD-AMC uses 7-amino-4-methylcoumarin (B1665955) (AMC), whereas Z-YVAD-AFC uses 7-amino-4-trifluoromethylcoumarin (AFC). sigmaaldrich.comvwr.com AFC-based substrates are often considered superior to their AMC counterparts because the released AFC fluorophore has a larger Stokes shift (the difference between the excitation and emission maxima). sigmaaldrich.com The excitation and emission maxima for AMC are approximately 380 nm and 460 nm, respectively. sigmaaldrich.com The greater separation between excitation and emission wavelengths for AFC can reduce interference from background fluorescence and light scattering, potentially leading to improved signal-to-noise ratios in assays.

Ac-YVAD-pNA is a colorimetric substrate for caspase-1, where pNA stands for p-nitroanilide. scbt.commedchemexpress.com Upon cleavage by caspase-1, free p-nitroanilide is released, which can be detected spectrophotometrically by its absorbance at 405 nm. purdue.edu While both Z-YVAD-AFC and Ac-YVAD-pNA utilize the same YVAD recognition sequence, the detection method differs. Fluorometric assays using substrates like Z-YVAD-AFC are generally more sensitive than colorimetric assays using pNA substrates, allowing for the detection of lower levels of enzyme activity. purdue.edu

The specificity of caspase substrates is determined by their tetrapeptide sequence. Different caspases have distinct preferences for the amino acids at the P4, P3, and P2 positions.

Z-DEVD-AFC: This substrate, with the sequence Asp-Glu-Val-Asp, is a preferred substrate for caspase-3 and caspase-7. bdbiosciences.comaatbio.com Caspase-3 has a strong preference for an aspartic acid residue at the P4 position. nih.gov Therefore, Z-DEVD-AFC is used to specifically measure the activity of these executioner caspases involved in apoptosis. nih.govmedchemexpress.com

Ac-LEHD-AFC: The sequence Leu-Glu-His-Asp is the optimal recognition motif for caspase-9, an initiator caspase in the intrinsic apoptotic pathway. nih.govabcam.com Thus, Ac-LEHD-AFC is employed to assay caspase-9 activity.

Z-VDVAD-AFC: This substrate, with the sequence Val-Asp-Val-Ala-Asp, is often used as a substrate for caspase-2. nih.govnih.gov However, it can also be cleaved by caspase-3. nih.govmedchemexpress.com More selective substrates for caspase-2 have been developed to overcome this cross-reactivity. nih.gov

The distinct peptide sequences of these substrates highlight the importance of selecting the appropriate substrate to selectively measure the activity of a specific caspase. nih.govbio-rad.com

Table 2: Comparison of Fluorogenic Caspase Substrates

SubstratePeptide SequencePrimary Target Caspase(s)
Z-YVAD-AFCTyr-Val-Ala-AspCaspase-1, Caspase-4
Z-DEVD-AFCAsp-Glu-Val-AspCaspase-3, Caspase-7
Ac-LEHD-AFCLeu-Glu-His-AspCaspase-9
Z-VDVAD-AFCVal-Asp-Val-Ala-AspCaspase-2, Caspase-3

Methodological Frameworks for Utilizing Z Yvad Afc in Biochemical Assays

In Vitro Caspase-1 Activity Assays with Z-YVAD-AFC

In vitro assays utilizing Z-YVAD-AFC provide a direct measure of caspase-1 enzymatic activity in a controlled environment. These assays are adaptable for use with both purified recombinant caspase-1 and complex cellular lysates, offering a versatile tool for dissecting the molecular mechanisms of inflammasome activation.

The initial and critical step in assessing cellular caspase-1 activity is the preparation of high-quality cell lysates. For both adherent and suspension cells, a common starting point is the harvesting of 1–5 million cells. frontiersin.orgprotocols.ioabcam.com Adherent cells are first washed, often with phosphate-buffered saline (PBS), and then collected. frontiersin.org Suspension cells are pelleted by centrifugation. medchemexpress.com

The collected cells are then resuspended in a chilled lysis buffer. frontiersin.org A typical lysis buffer formulation includes components such as HEPES to maintain pH, and EGTA. invivogen.com After resuspension, the cells are incubated on ice, a step that facilitates lysis while minimizing enzymatic degradation. frontiersin.org Following incubation, the lysate is centrifuged at high speed in a cold microcentrifuge to pellet insoluble cellular debris. frontiersin.org The resulting supernatant, which contains the cytosolic proteins including active caspases, is carefully collected for use in the assay. frontiersin.orgmedchemexpress.com For optimal results, it is recommended to use the lysate immediately or store it at -70°C to preserve enzymatic activity. medchemexpress.com The protein concentration of the lysate is often determined to normalize caspase activity readings across different samples, with a typical input for an assay being 50–200 µg of total protein. protocols.io

For assays involving recombinant caspase-1, a purified and active form of the enzyme is used as a positive control or for inhibitor screening. frontiersin.orgnih.gov This provides a standardized reference for caspase-1 activity.

Table 1: Cellular and Recombinant Enzyme Lysate Preparation for Z-YVAD-AFC Assays

Parameter Recommendation Source(s)
Starting Cell Number 1–5 x 10⁶ cells frontiersin.orgprotocols.ioabcam.com
Cell Washing Cold PBS for adherent cells frontiersin.org
Lysis Buffer Chilled, often containing HEPES and EGTA frontiersin.orginvivogen.com
Lysis Incubation On ice for approximately 10 minutes frontiersin.org
Centrifugation High speed at 4°C to remove insoluble material frontiersin.org
Lysate Storage Use immediately or store at -70°C medchemexpress.com
Protein Input 50–200 µg of cell lysate per assay protocols.io
Recombinant Enzyme Used as a positive control frontiersin.orgnih.gov

The cleavage of Z-YVAD-AFC is highly dependent on the reaction environment. A well-defined reaction buffer is essential for optimal caspase-1 activity. The buffer typically contains a buffering agent like HEPES to maintain a physiological pH, sucrose, and a detergent such as CHAPS. invivogen.com A critical component of the reaction buffer is a reducing agent, most commonly dithiothreitol (B142953) (DTT), which is necessary for the catalytic activity of caspases. frontiersin.orginvivogen.com DTT is usually added to the reaction buffer immediately before use to ensure its efficacy. protocols.io

The final concentration of the Z-YVAD-AFC substrate in the reaction mixture is typically in the range of 25-50 µM. frontiersin.orgpromega.com Once the lysate or recombinant enzyme is mixed with the reaction buffer and substrate, the reaction is incubated at 37°C. frontiersin.org The incubation period generally ranges from 1 to 2 hours, allowing sufficient time for the enzymatic cleavage of the substrate and the accumulation of a detectable fluorescent signal. frontiersin.org

Table 2: Optimized Reaction Conditions for Z-YVAD-AFC Cleavage

Parameter Recommendation Source(s)
Reaction Buffer Components HEPES, Sucrose, CHAPS, DTT invivogen.com
DTT Added fresh to the reaction buffer protocols.io
Z-YVAD-AFC Concentration 25–50 µM frontiersin.orgpromega.com
Incubation Temperature 37°C frontiersin.org
Incubation Time 1–2 hours frontiersin.org

The quantification of caspase-1 activity using Z-YVAD-AFC is based on the detection of the fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC), which is released upon substrate cleavage. promega.comalfa-chemistry.com The intact Z-YVAD-AFC substrate emits blue light at a wavelength of approximately 400 nm. frontiersin.orgalfa-chemistry.com Upon cleavage by caspase-1, the free AFC molecule exhibits a shift in its fluorescence spectrum, emitting a yellow-green light with a maximum emission at around 505 nm. frontiersin.orgalfa-chemistry.com

This change in fluorescence is measured using a fluorometer or a fluorescence microplate reader. The instrument is set to an excitation wavelength of approximately 400 nm and an emission wavelength of about 505 nm. frontiersin.orgpromega.comnih.gov The intensity of the fluorescent signal is directly proportional to the amount of cleaved substrate and, therefore, to the activity of caspase-1 in the sample.

The results are typically expressed in Relative Fluorescence Units (RFU). invivogen.com By comparing the RFU of a treated sample to that of an untreated control, the fold increase in caspase-1 activity can be determined. frontiersin.orgalfa-chemistry.com

Table 3: Fluorescence Detection Parameters for Z-YVAD-AFC Assays

Parameter Wavelength/Unit Source(s)
Excitation Wavelength ~400 nm frontiersin.orgpromega.comnih.gov
Emission Wavelength ~505 nm frontiersin.orgpromega.comalfa-chemistry.com
Quantification Unit Relative Fluorescence Units (RFU) invivogen.com

Controls and Validation Strategies in Z-YVAD-AFC-Based Research

To ensure the reliability and specificity of data generated from Z-YVAD-AFC assays, a robust set of controls and validation strategies is indispensable. These controls help to differentiate true caspase-1 activity from background noise and the activity of other proteases.

The use of specific and broad-spectrum caspase inhibitors is a critical validation step in Z-YVAD-AFC assays. The peptide Ac-YVAD-CMK is a potent and irreversible inhibitor that is highly selective for caspase-1. nih.govinvivogen.com Its inclusion in a control reaction serves to confirm that the observed fluorescence is indeed due to caspase-1 activity. A significant reduction in the fluorescent signal in the presence of Ac-YVAD-CMK provides strong evidence for the specificity of the assay. nih.govnih.gov

Table 4: Application of Caspase Inhibitors in Z-YVAD-AFC Assays

Inhibitor Type Purpose in Z-YVAD-AFC Assay Source(s)
Ac-YVAD-CMK Specific Caspase-1 Inhibitor To confirm that the measured activity is specific to caspase-1. nih.govnih.govinvivogen.com
Z-VAD-FMK Pan-Caspase Inhibitor To determine the contribution of other caspases to the total fluorescence signal. invivogen.compromega.comnih.gov

To account for background fluorescence that is not a result of specific enzymatic activity, it is essential to include non-substrate and enzyme-free controls in the experimental design. An enzyme-free control, which contains all reaction components except for the cell lysate or recombinant enzyme, helps to measure the intrinsic fluorescence of the substrate and the reaction buffer. This is also referred to as a "no-cell" control. promega.com

A non-substrate control, which includes the cell lysate and reaction buffer but lacks the Z-YVAD-AFC substrate, is used to determine the background fluorescence of the biological sample itself. Any signal detected in this control can be attributed to autofluorescence from cellular components. The fluorescence values from these background controls should be subtracted from the experimental readings to obtain the net fluorescence resulting from caspase-1 activity. This correction is crucial for accurate quantification, especially when dealing with low levels of enzyme activity.

Enzyme Kinetic Analysis of Caspase-1 Utilizing Z-YVAD-AFC

Z-YVAD-AFC is ideally suited for detailed enzyme kinetic studies to characterize the catalytic behavior of caspase-1. scbt.com Such analyses provide fundamental insights into the enzyme's efficiency and its affinity for the substrate.

Substrate Saturation and Michaelis-Menten Kinetics with Z-YVAD-AFC

The relationship between the rate of an enzyme-catalyzed reaction and the concentration of its substrate is described by Michaelis-Menten kinetics. To study this with caspase-1, a fixed concentration of the enzyme is incubated with a range of different Z-YVAD-AFC concentrations. The initial velocity (rate) of the reaction, measured as the rate of increase in fluorescence from released AFC, is recorded for each substrate concentration.

As the concentration of Z-YVAD-AFC increases, the initial reaction velocity also increases. However, this relationship is not linear; the rate of increase slows as the substrate concentration rises, eventually reaching a plateau. This plateau, known as Vmax, occurs when the enzyme's active sites are saturated with the substrate. Plotting the initial reaction velocity against the Z-YVAD-AFC concentration yields a characteristic hyperbolic curve, which is a hallmark of Michaelis-Menten kinetics.

Table 1: Representative Data for a Caspase-1 Substrate Saturation Experiment This table contains illustrative data and does not reflect a specific experimental result.

Z-YVAD-AFC Concentration (µM) Initial Reaction Velocity (RFU/min)
2.5 55.8
5 98.5
10 155.2
20 220.6
40 285.3
80 325.1
160 345.7

Determination of Kinetic Parameters (K_M, k_cat) from Z-YVAD-AFC Cleavage

From the substrate saturation data, two key kinetic parameters can be determined: the Michaelis constant (K_M) and the catalytic constant (k_cat).

K_M (Michaelis Constant) : This represents the concentration of Z-YVAD-AFC at which the reaction velocity is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity to the enzyme; a lower K_M indicates a higher affinity. For a caspase-3 substrate with similar properties, a K_M value of 9.7 ± 1.0 µM has been reported, and similar ranges can be expected for caspase-1 substrates. sigmaaldrich.com

k_cat (Catalytic Constant or Turnover Number) : This is calculated from Vmax and the concentration of active enzyme used in the assay. It represents the maximum number of Z-YVAD-AFC molecules that a single active site of caspase-1 can convert into product per second.

Table 2: Kinetic Parameters for Caspase-1 Cleavage of a Fluorogenic Substrate Values are representative and compiled from literature for similar caspase substrates.

Parameter Description Representative Value
K_M Substrate concentration at ½ Vmax 10 - 130 µM sigmaaldrich.comnih.gov
k_cat Turnover number (product molecules/enzyme/sec) 15 - 20 s⁻¹ nih.gov

| k_cat/K_M | Catalytic Efficiency | 1.2 x 10⁵ - 1.3 x 10⁵ M⁻¹s⁻¹ nih.gov |

Applications of Z Yvad Afc in Inflammasome Signaling Research

Measurement of Caspase-1 Activation within Inflammasome Complexes

Z-YVAD-AFC is instrumental in quantifying the activation of caspase-1, a critical event in the inflammasome signaling cascade. medchemexpress.com This compound is composed of the tetrapeptide sequence Tyrosine-Valine-Alanine-Aspartic acid (YVAD), which is a preferred cleavage site for caspase-1, conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). rndsystems.com

In its uncleaved state, Z-YVAD-AFC emits a blue light. However, when active caspase-1 cleaves the peptide sequence, the AFC fluorophore is released. rndsystems.comsigmaaldrich.com This free AFC then emits a distinct yellow-green fluorescence at a different wavelength (excitation at ~400 nm and emission at ~505 nm). rndsystems.comvwr.com The intensity of this green fluorescence is directly proportional to the amount of active caspase-1 in the sample, providing a quantitative measure of enzyme activity. rndsystems.com This method is widely used in various experimental setups, from cell lysates to purified enzyme systems, to determine the extent of inflammasome activation. nih.gov

The use of AFC as a fluorophore offers advantages over other similar molecules like 7-amino-4-methylcoumarin (B1665955) (AMC) due to its greater Stoke's shift, which enhances the distinction between the cleaved and uncleaved substrate signals. sigmaaldrich.com

Investigating Specific Inflammasome Pathways (e.g., NLRP3, AIM2) using Z-YVAD-AFC

Z-YVAD-AFC is a versatile tool for dissecting the roles of different inflammasome sensor proteins, such as NLRP3 and AIM2. medchemexpress.com By inducing the activation of specific inflammasomes and then using Z-YVAD-AFC to measure the resulting caspase-1 activity, researchers can elucidate the signaling pathways triggered by various stimuli.

The NLRP3 inflammasome , for instance, is activated by a wide range of danger signals, including crystalline substances and microbial toxins. nih.gov Studies have utilized Z-YVAD-AFC to confirm that these stimuli lead to robust caspase-1 activation in an NLRP3-dependent manner. Furthermore, inhibitors targeting the NLRP3 pathway can be evaluated for their efficacy by observing a reduction in caspase-1 activity as measured by the cleavage of Z-YVAD-AFC. nih.govinvivogen.cominvivogen.com

Similarly, the AIM2 inflammasome , which senses cytosolic double-stranded DNA (dsDNA), can be studied using this fluorogenic substrate. nih.gov Experiments have shown that transfection of cells with dsDNA or infection with DNA viruses leads to AIM2-dependent caspase-1 activation, a process that can be precisely quantified with Z-YVAD-AFC. nih.govnih.gov This has been crucial in establishing AIM2 as a key sensor for pathogenic DNA and in understanding the subsequent inflammatory response. nih.gov

Elucidating Mechanisms of Inflammasome-Mediated Pyroptotic Cell Death

Inflammasome activation not only leads to cytokine maturation but can also trigger a pro-inflammatory form of programmed cell death known as pyroptosis. apexbt.com Z-YVAD-AFC plays a significant role in studying this process. Since pyroptosis is a caspase-1-dependent event, measuring caspase-1 activity with Z-YVAD-AFC provides a direct link between inflammasome activation and the induction of this lytic cell death pathway. apexbt.com

Research has demonstrated that the activation of inflammasomes and subsequent caspase-1 activity, as detected by Z-YVAD-AFC, precedes the morphological changes associated with pyroptosis, such as cell swelling and membrane rupture. This allows for a temporal analysis of the signaling events leading to cell death.

Assessing the Efficacy of Inflammasome and Caspase-1 Modulators with Z-YVAD-AFC

The fluorogenic properties of Z-YVAD-AFC make it an excellent tool for screening and characterizing potential modulators of inflammasome and caspase-1 activity. medchemexpress.cominvivogen.com In high-throughput screening assays, candidate compounds can be tested for their ability to inhibit or enhance caspase-1 cleavage of Z-YVAD-AFC in the presence of an inflammasome-activating stimulus. invivogen.com

For example, the well-known caspase-1 inhibitor Ac-YVAD-cmk has been shown to effectively block the increase in fluorescence in Z-YVAD-AFC-based assays, confirming its inhibitory action on caspase-1. nih.govnih.govnih.gov This approach is not limited to inhibitors; it can also be used to identify compounds that may potentiate the inflammasome response. The quantitative nature of the assay allows for the determination of dose-response curves and the calculation of IC50 values for inhibitors, providing valuable data for drug development. invivogen.com

Z-YVAD-AFC as a Tool in Animal Models for Inflammasome Studies (e.g., Zebrafish)

The utility of Z-YVAD-AFC extends to in vivo studies in animal models, particularly the zebrafish (Danio rerio). researchgate.net The optical transparency of zebrafish larvae makes them an ideal model for real-time imaging of inflammatory processes. researchgate.netnih.gov By introducing Z-YVAD-AFC into zebrafish models of infection or sterile inflammation, researchers can visualize and quantify caspase-1 activity in a whole-organism context. researchgate.netnih.gov

Studies in zebrafish have utilized Z-YVAD-AFC to investigate the function of inflammasome components that are evolutionarily conserved between fish and mammals, as well as to uncover unique aspects of the inflammatory response in this organism. nih.govresearchgate.net For example, research has explored the roles of zebrafish homologs of NLRP1 and NLRP3 in activating inflammatory caspases, with Z-YVAD-AFC serving as a key readout for enzyme activity. researchgate.netnih.gov This in vivo application provides a more complex and physiologically relevant understanding of inflammasome signaling compared to in vitro cell culture systems.

Z Yvad Afc in the Elucidation of Apoptosis and Cell Death Pathways

Discrimination of Caspase-1 Activity from Effector Caspases in Apoptotic Processes

Caspases are a family of cysteine-aspartic proteases that mediate apoptosis. They are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and effector or executioner caspases (e.g., caspase-3, -6, -7). Discriminating the activity of specific caspases is crucial for understanding their hierarchical roles in cell death signaling. elsevierpure.com

Z-YVAD-AFC is a synthetic peptide substrate designed to be preferentially cleaved by caspase-1. medchemexpress.comscbt.com The specificity is conferred by the four-amino-acid sequence, Tyr-Val-Ala-Asp (YVAD). scbt.com Caspases recognize and cleave their substrates immediately following an aspartate (Asp) residue. nih.gov The preceding amino acids (in positions P4, P3, and P2) determine the substrate's preference for a particular caspase. nih.gov While caspase-1 shows a strong preference for the YVAD sequence, other caspases have different optimal recognition motifs. For example, effector caspase-3 preferentially cleaves the sequence DEVD (Asp-Glu-Val-Asp). bio-rad.com

This difference in substrate preference allows Z-YVAD-AFC to be used to specifically measure the activity of caspase-1 and distinguish it from the activity of key effector caspases like caspase-3. researchgate.net While some cross-reactivity can occur, particularly at high enzyme concentrations, the preferential cleavage makes Z-YVAD-AFC a valuable tool for assessing the specific contribution of caspase-1-like enzymes to a biological process. nih.govresearchgate.net In one study, Ac-YVAD-pNA, a related chromogenic substrate, was found to be the most specific substrate for caspase-1 when compared to substrates for other caspases which showed more cross-reactivity. researchgate.net

CaspaseClassificationOptimal Peptide Substrate Sequence
Caspase-1Inflammatory/Initiator(W/Y)EHD, YVAD
Caspase-3EffectorDEVD
Caspase-4InflammatoryWEHD
Caspase-5Inflammatory(W/L)EHD
Caspase-7EffectorDEVD
Caspase-8InitiatorLETD
Caspase-9InitiatorLEHD

Table 1: Preferred Peptide Recognition Sequences for Various Human Caspases. This table illustrates the distinct substrate preferences that allow for the design of specific probes like Z-YVAD-AFC for caspase-1, distinguishing its activity from key effector caspases such as caspase-3 and -7, which prefer the DEVD sequence. Data compiled from multiple sources. nih.govbio-rad.com

Investigating Z-YVAD-AFC Hydrolytic Activity in Programmed Cell Death (PCD) Mechanisms

The utility of Z-YVAD-AFC in studying programmed cell death lies in its fluorogenic design. The peptide sequence is linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). sigmaaldrich.com In its intact state, the fluorescence of the AFC group is quenched. When a caspase, primarily caspase-1, recognizes and cleaves the substrate at the aspartate residue, the AFC molecule is released. Liberated AFC is highly fluorescent, emitting a yellow-green light (at approximately 505 nm) when excited with blue light (at approximately 400 nm). sigmaaldrich.com

This hydrolytic event, which releases AFC, can be monitored in real-time using a fluorometer or fluorescence plate reader. bio-rad.com The rate of increase in fluorescence is directly proportional to the enzymatic activity of caspase-1 in the sample, which can be a cell lysate or a preparation of purified recombinant enzyme. bio-rad.comnih.gov This allows for the precise quantification of caspase-1 activity during the induction of PCD, providing insights into when and to what extent this specific protease is activated in a given cell death pathway. nih.gov

ComponentFunctionState
Z-YVAD peptideRecognition motif for Caspase-1-
AFC (7-amino-4-trifluoromethylcoumarin)Fluorogenic reporter group-
Z-YVAD-AFC (Intact Substrate)-Non-fluorescent (quenched)
Active Caspase-1Enzyme that cleaves the substrate-
Cleaved Peptide + Free AFCProducts of hydrolysisAFC becomes highly fluorescent

Table 2: Principle of the Z-YVAD-AFC Hydrolysis Assay. This table outlines the components and mechanism of action for using Z-YVAD-AFC to detect caspase-1 activity. The cleavage of the substrate by the enzyme results in a measurable fluorescent signal.

Context-Specific Studies of Caspase-1 in Apoptosis via Z-YVAD-AFC

The application of Z-YVAD-AFC and its inhibitor counterparts has been pivotal in clarifying the role of caspase-1 in specific apoptotic scenarios.

Serum deprivation is a common method used to induce apoptosis in cultured cells that are dependent on growth factors for survival. nih.gov In a study investigating the molecular mechanisms of cell death in a conjunctival epithelial cell line following serum withdrawal, researchers measured the activities of several caspases. nih.gov The results showed that while the activities of caspase-3 and caspase-8 were significantly increased, the activity of caspase-1 was not detected. nih.gov This finding, obtained using specific fluorogenic substrates, suggests that in this particular model of apoptosis, the cell death program proceeds through a caspase-8 and caspase-3-dependent pathway, without the involvement of caspase-1. nih.gov Interestingly, while direct caspase-1 activity was not detected, a specific inhibitor for caspase-1 did partially suppress the activation of caspase-3, suggesting a potential, albeit very weak or indirect, upstream connection. nih.gov

CaspaseActivity Change Upon Serum DeprivationImplication
Caspase-1Not DetectedNot a primary mediator in this apoptotic model.
Caspase-3IncreasedKey effector caspase is activated.
Caspase-8IncreasedInitiator caspase for the extrinsic pathway is activated.
Caspase-9Not DetectedMitochondrial pathway initiator is not significantly activated.

Table 3: Summary of Caspase Activity in Serum Deprivation-Induced Apoptosis of Conjunctival Epithelial Cells. This table summarizes the key findings from the study by Higuchi et al. (2006), highlighting the differential activation of caspases. nih.gov

In plants, fungi, and protozoa, cell death pathways are mediated by proteases called metacaspases. nih.gov Although structurally related to animal caspases, metacaspases are functionally distinct. nih.govnih.gov A critical difference lies in their substrate specificity: metacaspases cleave their targets after basic amino acid residues, specifically arginine (Arg) or lysine (B10760008) (Lys), not after aspartate (Asp). nih.govvanbreusegemlab.be

FeatureCaspases (Animal)Metacaspases (Plant, Fungi, Protozoa)
Cleavage Site Specificity (P1)Aspartate (Asp)Arginine (Arg) or Lysine (Lys)
Substrate ExampleZ-YVAD-AFC, Ac-DEVD-AMCSubstrates with Arg/Lys at P1
FunctionApoptosis, Inflammation (Pyroptosis)Programmed Cell Death, Stress Responses

Table 4: Comparison of Caspases and Metacaspases. This table highlights the fundamental difference in substrate specificity, which explains why Z-YVAD-AFC cannot be used to measure metacaspase activity. nih.govnih.govvanbreusegemlab.be

The Fas receptor (also known as CD95) is a classic death receptor that, upon binding its ligand (FasL), triggers the extrinsic pathway of apoptosis. This pathway is typically thought to involve the recruitment of FADD and the activation of initiator caspase-8, which in turn activates effector caspases. nih.gov The role of caspase-1 in this pathway has been a subject of investigation.

By using specific inhibitors, such as Z-YVAD-FMK (an inhibitor form related to the Z-YVAD-AFC substrate), researchers can probe for the involvement of caspase-1. In some cellular contexts, such as human astrocytoma cells and a rat acinar cell line, studies have shown that Fas-induced cell death is indeed mediated by caspase-1, in addition to caspases-3 and -8. nih.govplu.mx In the acinar cell model, the caspase-1 inhibitor zYVAD-fmk effectively prevented cell death and inhibited caspase-3 activation, indicating that caspase-1 acts upstream of caspase-3 in this specific Fas-mediated pathway. plu.mx These findings demonstrate that while the caspase-8-dependent pathway is common, caspase-1 can play a crucial, initiating role in Fas signaling in certain cell types. nih.govplu.mx

Interactions of Caspase-1 with Other Proteolytic Systems in Cell Death

Caspase-1 does not always act in isolation; it can interact with and influence other proteolytic cascades, including those involving other caspases. This crosstalk is highly context-dependent. While traditionally associated with the inflammatory cell death process of pyroptosis, caspase-1 can also initiate apoptosis in cells that lack the pyroptotic effector protein Gasdermin D. kanazawa-u.ac.jp In these situations, caspase-1 can cleave and activate Bid, a protein that links to the mitochondrial apoptotic pathway and subsequent activation of caspase-9 and caspase-3. kanazawa-u.ac.jp

Furthermore, the interplay between caspase-1 and effector caspases can be direct. In neutrophils, for instance, active caspase-1 is susceptible to cleavage and inactivation by other proteases, which serves as a regulatory mechanism. nih.gov Conversely, in some models of bacterial infection, the activity of caspase-1 is required to prevent apoptosis (which would be mediated by caspases-3/7) and instead promote pro-inflammatory pyroptosis. nih.gov These studies reveal a complex regulatory network where Z-YVAD-AFC and its inhibitor counterparts are essential tools for mapping the specific contributions and interactions of caspase-1 within the broader landscape of programmed cell death.

Advanced Research Perspectives and Emerging Applications of Z Yvad Afc

Challenges in Specificity and Selectivity of Z-YVAD-AFC in Complex Biological Samples

While Z-YVAD-AFC is a widely used substrate for measuring caspase-1 activity, its specificity and selectivity in complex biological samples present notable challenges. The core of this issue lies in the overlapping consensus sequences of various caspases. nih.gov This means that a substrate designed for one caspase may be cleaved by another, leading to potential misinterpretation of results, especially when studying cell extracts. nih.gov

For instance, while the YVAD sequence is targeted for caspase-1, other caspases can also cleave it, albeit with lower efficiency. This cross-reactivity can be a significant concern in complex biological samples where multiple caspases may be active. Furthermore, studies have shown that while some caspase inhibitors like Ac-YVAD-cmk are specific for caspase-1, others, such as the pan-caspase inhibitor z-VAD-fmk, can have broader effects, highlighting the need for careful selection and interpretation of results when using related compounds. nih.gov

To enhance the specificity of caspase-1 activity assays, researchers often employ strategies such as the inclusion of a proteasome inhibitor in the lytic reagent and the use of a specific caspase-1 inhibitor to confirm the activity. nih.govresearchgate.net This approach helps to ensure a more specific and rapid determination of caspase-1 activation. nih.govresearchgate.net

Comparative Research with Novel Caspase-1 Activity Probes and Imaging Agents (e.g., Bioluminescent Probes)

The limitations of fluorogenic substrates like Z-YVAD-AFC have spurred the development of novel probes for detecting caspase-1 activity, with bioluminescent probes emerging as a promising alternative. Bioluminescent assays offer several advantages, including increased sensitivity and faster results compared to conventional fluorescent assays. mdpi.com

One such innovation is the development of a bioluminescent, plate-based assay that utilizes the substrate Z-WEHD-aminoluciferin in combination with a thermostable luciferase. nih.govresearchgate.net This system allows for the direct and quantitative monitoring of caspase-1 activation in cultured cells and can be multiplexed with other assays to measure parameters like IL-1β release or cell death. nih.govresearchgate.net The specificity of this assay is further confirmed by its lack of activity in cells from Casp1-/- mice. nih.govresearchgate.net

Another advancement is the creation of a bioluminescent activity-based probe for caspase-1 developed through a "Reverse Design" concept. This probe demonstrates significantly higher sensitivity—approximately 1000-fold greater—than available fluorogenic peptide substrates. researchgate.net Furthermore, researchers have designed an AND-gate substrate probe that requires processing by both caspase-1 and cathepsins to generate a signal, enhancing selectivity for imaging inflammasome activation. biorxiv.orgnih.gov

Probe TypeAdvantagesDisadvantagesExample Substrate/Probe
Fluorogenic Probes Well-established, commercially available.Potential for lower sensitivity and specificity, phototoxicity.Z-YVAD-AFC
Bioluminescent Probes High sensitivity, rapid results, suitable for high-throughput screening.May require genetic modification of cells.Z-WEHD-aminoluciferin
Activity-Based Probes High selectivity and sensitivity.Can be more complex to synthesize and use.Reverse design bioluminescent probes
AND-gate Probes Increased selectivity by requiring two enzymatic activities.Design and synthesis can be challenging.Cas1-Cat-Cy7

Innovations in Fluorogenic Substrate Design and High-Throughput Screening Utilizing Z-YVAD-AFC Principles

The fundamental principle of Z-YVAD-AFC, a fluorophore linked to a specific peptide recognition sequence, continues to inspire innovations in substrate design for high-throughput screening (HTS). aatbio.com The goal of these innovations is to develop substrates with improved sensitivity, specificity, and suitability for various assay formats. aatbio.com

Researchers are exploring modifications to the classic caspase recognition sequences to enhance affinity and eliminate cross-reactivity with other caspases. nih.gov For example, incorporating unnatural amino acids into the peptide sequence has shown promise in yielding more selective caspase-3 substrates. nih.gov Another approach involves developing continuous in vitro assays that monitor tryptophan fluorescence after the cleavage of a quenching coumarin (B35378) chromophore, allowing for the exploration of both C-terminal and N-terminal sequence specificities. nih.gov

The development of homogeneous, bioluminescent protease assays represents a significant leap forward for HTS. mdpi.com These assays, which combine a proluminescent substrate with a stabilized luciferase in a single-step format, offer faster and more sensitive detection of caspase activity compared to traditional fluorogenic methods. mdpi.com This makes them particularly well-suited for screening large libraries of potential inflammasome modulators. nih.govresearchgate.net

Integration of Z-YVAD-AFC Assays with Multi-Omics and Systems Biology Approaches

To gain a more comprehensive understanding of complex biological processes like inflammation, researchers are increasingly integrating data from various "omics" fields, a practice known as systems biology. plos.org Z-YVAD-AFC assays, by providing a measure of caspase-1 activity, can be a valuable component of this multi-pronged approach.

Systems biology combines experimental data with mathematical modeling to understand the dynamic and global organization of a biological system. plos.org In the context of inflammation, this could involve combining caspase-1 activity data from Z-YVAD-AFC assays with information from genomics, proteomics, and metabolomics to build predictive models of the inflammatory response. plos.org

For example, a study investigating the role of deubiquitinases (DUBs) in inflammation used a Z-YVAD-AFC assay to demonstrate that DUB inhibitors did not directly inhibit caspase-1 activity. nih.gov This finding, combined with other data, helped to elucidate the role of DUBs in the assembly of the inflammasome. nih.gov By integrating data from various sources, including caspase activity assays, researchers can gain deeper insights into the complex regulatory networks that govern inflammation.

Potential for Z-YVAD-AFC in Preclinical Disease Modeling and Mechanistic Investigations

Z-YVAD-AFC and related compounds have proven to be valuable tools in preclinical disease models, particularly for investigating the role of caspase-1 in various pathologies. These tools allow researchers to probe the mechanistic underpinnings of diseases characterized by inflammation and apoptosis.

For instance, the caspase-1 inhibitor Ac-YVAD-cmk has been used in models of cerebral ischemia to demonstrate the neuroprotective effects of inhibiting caspase-1. nih.gov Studies have shown that this inhibitor reduces apoptosis and the levels of proinflammatory cytokines. nih.gov Similarly, in models of tuberous sclerosis complex-related neuroinflammation, the activation of the NLRP3 inflammasome and subsequent caspase-1 cleavage have been implicated. mdpi.com

Furthermore, Z-YVAD-AFC can be used to monitor caspase-1 activity in various disease models, providing insights into the therapeutic efficacy of inflammasome-inhibiting drugs. nih.gov For example, a nanoreporter system has been developed that delivers both a caspase-1 cleavable probe and an NLRP3 inhibitor, allowing for simultaneous monitoring and regulation of inflammasome activation in a mouse model of ulcerative colitis. nih.gov These applications highlight the potential of Z-YVAD-AFC and related compounds in advancing our understanding of disease mechanisms and developing novel therapeutic strategies.

Exploration of Non-Canonical and Atypical Caspase-1 Activation Pathways

While the canonical inflammasome pathways leading to caspase-1 activation are well-studied, research is increasingly focused on non-canonical and atypical activation mechanisms. Z-YVAD-AFC can be a useful tool in these investigations to determine if these alternative pathways ultimately converge on caspase-1 activity.

The canonical inflammasome involves the assembly of a sensor protein, an adaptor (ASC), and pro-caspase-1, leading to caspase-1 auto-activation. nih.govnih.gov However, non-canonical pathways exist. For instance, caspase-11 in mice (and its human homologs caspase-4 and -5) can be directly activated by cytosolic lipopolysaccharide (LPS), independent of known inflammasome sensors. nih.gov This can lead to pyroptosis, a form of inflammatory cell death. oup.com

Atypical inflammasome activation can also occur. For example, in certain genetic disorders like TNF receptor-associated periodic syndrome (TRAPS), mutated TNF receptors can lead to NLRP3 inflammasome activation through mechanisms involving mitochondrial reactive oxygen species (mtROS) and endoplasmic reticulum (ER) stress. nih.gov Furthermore, some cellular processes, like lysosomal stress in Fabry disease, can trigger caspase activation and pyroptosis through the leakage of cathepsins. mdpi.com

By using Z-YVAD-AFC to measure caspase-1 activity in cells where these non-canonical or atypical pathways are stimulated, researchers can determine the extent to which these pathways rely on caspase-1 for their downstream effects. This helps to dissect the complex and varied routes that lead to inflammation and cell death.

Q & A

Basic: What methods are recommended for synthesizing and purifying Z-YVAD-AFC trifluoroacetate salt?

Z-YVAD-AFC trifluoroacetate salt is typically synthesized using solid-phase peptide synthesis (SPPS) . The process involves sequential coupling of protected amino acids to a resin, followed by cleavage using a trifluoroacetic acid (TFA)-based cocktail to release the peptide and introduce the trifluoroacetate counterion. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is used for purification, with acetonitrile/water gradients containing 0.1% TFA to maintain solubility and ion-pairing efficiency. Final isolation via lyophilization yields the trifluoroacetate salt form. For quality control, mass spectrometry (MS) and analytical HPLC should confirm molecular weight and purity (>95%) .

Basic: What safety protocols are critical when handling trifluoroacetate salts in laboratory settings?

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (trifluoroacetate salts can hydrolyze to release TFA, a corrosive agent) .
  • Ventilation: Use fume hoods during weighing or solution preparation to avoid inhalation of fine particles.
  • Waste disposal: Collect waste in dedicated containers for halogenated organics and coordinate with certified waste management services to prevent environmental contamination (TFA is highly persistent in water systems) .

Basic: How can researchers assess the purity and stability of Z-YVAD-AFC trifluoroacetate salt?

  • Purity analysis: Combine analytical HPLC (C18 column, 0.1% TFA in mobile phase) with UV detection at 214 nm (amide bond absorption) and electrospray ionization mass spectrometry (ESI-MS) to verify molecular integrity .
  • Stability testing: Conduct accelerated degradation studies under varying pH (4–8), temperature (4°C vs. −20°C), and humidity (lyophilized vs. solution states). Monitor degradation products (e.g., free AFC fluorophore) via fluorescence spectroscopy (Ex/Em: 380/500 nm) .

Advanced: How might the trifluoroacetate counterion interfere with caspase-1 inhibition assays?

The trifluoroacetate counterion can:

  • Chelate metal ions: Alter enzyme kinetics in buffer systems containing Mg²⁺ or Ca²⁺.
  • Acidity: Residual TFA (pH ~2.5 in lyophilized samples) may require neutralization (e.g., with Tris buffer) to maintain physiological pH during assays.
  • Controls: Compare activity with acetate or chloride salt forms of Z-YVAD-AFC to isolate counterion-specific effects .

Advanced: What are optimal storage conditions to ensure long-term stability of Z-YVAD-AFC trifluoroacetate salt?

  • Lyophilized form: Store at −20°C in airtight, desiccated vials to prevent hydrolysis. Avoid repeated freeze-thaw cycles.
  • Solution form: Prepare in anhydrous DMSO (≤1 mM), aliquot, and store at −80°C for ≤6 months. Avoid aqueous buffers with nucleophiles (e.g., amines) that may react with the AFC moiety .

Advanced: How can researchers resolve discrepancies in caspase-1 inhibition data across experimental models?

  • Dose-response validation: Ensure consistent molarity calculations accounting for trifluoroacetate content (e.g., use amino acid analysis for peptide quantification) .
  • Matrix effects: Test inhibition in cell lysates vs. purified enzyme systems to identify interference from cellular proteases or thiols.
  • Orthogonal assays: Cross-validate using fluorometric (AFC release) and luminescent (caspase-Glo) readouts .

Advanced: What strategies mitigate nonspecific interactions of Z-YVAD-AFC in complex biological matrices?

  • Pre-treatment: Add serine protease inhibitors (e.g., PMSF) to block nonspecific cleavage.
  • Competitive inhibition: Co-incubate with excess Z-YVAD-FMK (irreversible inhibitor) to confirm specificity.
  • Microscopy controls: Use fluorescence quenching agents (e.g., Trypan Blue) to distinguish intracellular vs. extracellular AFC signals .

Advanced: How should conflicting thermal degradation data for trifluoroacetate salts be interpreted?

Thermal behavior varies with peptide sequence and salt hydration. For example:

  • Hydrated salts (e.g., lithium trifluoroacetate monohydrate) decompose at lower temperatures (≥150°C) vs. anhydrous forms.
  • DSC/TGA analysis: Characterize endothermic peaks (water loss) and exothermic decomposition events. Cross-reference with FTIR to identify volatile byproducts (e.g., CO₂, HF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.